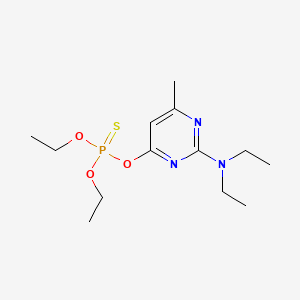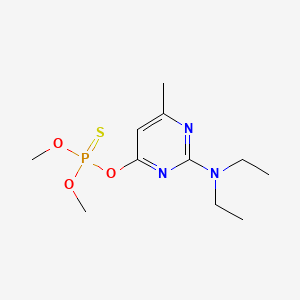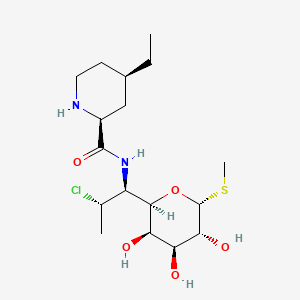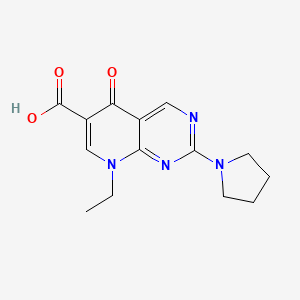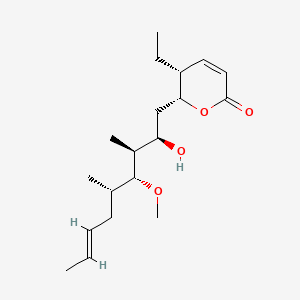
Fosfato de piridoxal
Descripción general
Descripción
Pyridoxal phosphate is the active form of vitamin B6 and serves as a coenzyme in a variety of enzymatic reactions. It is essential for the metabolism of amino acids, neurotransmitters, and other biomolecules. Pyridoxal phosphate is involved in over 100 different reactions in human metabolism, primarily in amino acid biosynthetic and degradation pathways .
Mecanismo De Acción
Target of Action
Pyridoxal phosphate, the active form of vitamin B6, serves as a coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It primarily targets enzymes involved in these biochemical reactions .
Mode of Action
The aldehyde group of Pyridoxal phosphate forms a Schiff-base linkage with the ε-amino group of a specific lysine group of the aminotransferase enzyme . This allows Pyridoxal phosphate to covalently bind the substrate and act as an electrophilic catalyst, thereby stabilizing different types of carbanionic reaction intermediates .
Biochemical Pathways
Pyridoxal phosphate is involved in over 100 different reactions in human metabolism, primarily in various amino acid biosynthetic and degradation pathways . It participates in all transamination reactions, and in certain decarboxylation, deamination, and racemization reactions of amino acids . Pyridoxal phosphate also plays a role in the synthesis of unusual sugars such as perosamine and desosamine .
Pharmacokinetics
Pyridoxal phosphate is well absorbed and metabolized in the liver to its active forms . It is then released into the circulating blood . The excretion of Pyridoxal phosphate occurs through urine as metabolites .
Result of Action
The molecular and cellular effects of Pyridoxal phosphate’s action are vast due to its involvement in a variety of enzymatic reactions. It assists in the breakdown of proteins, carbohydrates, and fats; maintaining normal levels of homocysteine (since high levels can cause heart problems); and supporting immune function and brain health .
Action Environment
The action, efficacy, and stability of Pyridoxal phosphate can be influenced by environmental factors. For instance, most Pyridoxal phosphate extemporaneous liquids prepared from dietary supplements were found to be stable at room temperature (protected from light) after 24 hours but unstable after 4 hours when exposed to light . Therefore, proper storage of Pyridoxal phosphate is crucial for its effectiveness .
Aplicaciones Científicas De Investigación
Pyridoxal phosphate has a wide range of applications in scientific research:
Chemistry: Used as a coenzyme in various biochemical assays to study enzyme mechanisms and reaction pathways.
Biology: Essential for the metabolism of amino acids and neurotransmitters, making it crucial for studying metabolic pathways.
Medicine: Used in the treatment of vitamin B6 deficiency and related disorders. It is also being explored for its potential in treating neurological disorders and certain types of anemia.
Industry: Utilized in the production of fortified foods and dietary supplements .
Análisis Bioquímico
Biochemical Properties
Pyridoxal phosphate is required for over 100 different reactions in human metabolism, primarily in the various amino acid biosynthetic and degradation pathways . The essential function of Pyridoxal phosphate is to act as an ‘electron sink’, stabilizing a negative formal charge that develops on key reaction intermediates . It acts as a coenzyme in all transamination reactions, and in certain decarboxylation, deamination, and racemization reactions of amino acids .
Cellular Effects
Pyridoxal phosphate plays a crucial role in supporting the immune system, controlling blood glucose, creating hemoglobin, and enhancing antioxidant defense . Low Pyridoxal phosphate status can lower your brain’s production of serotonin and GABA – two neurotransmitters that control mood, pain perception, and anxiety .
Molecular Mechanism
The aldehyde group of Pyridoxal phosphate forms a Schiff-base linkage (internal aldimine) with the ε-amino group of a specific lysine group of the aminotransferase enzyme .
Temporal Effects in Laboratory Settings
Pyridoxal phosphate content in most of the extemporaneously prepared liquids from dietary supplements was found to be different from the expected amount . Most of these Pyridoxal phosphate extemporaneous liquids were stable at room temperature (protected from light) after 24 hours but unstable after 4 hours when exposed to light .
Dosage Effects in Animal Models
Elevated levels of Pyridoxal phosphate, while less common than deficiencies, can also have clinical implications. High Pyridoxal phosphate levels are often indicative of excessive supplementation of vitamin B6, as the vitamin is water-soluble and generally well-regulated by the body .
Metabolic Pathways
Pyridoxal phosphate is involved in the metabolism of amino acids, carbohydrates, and lipids . It participates in the metabolism of amino acids, carbohydrates, and lipids indicating the versatility of Pyridoxal phosphate-dependent enzymes .
Transport and Distribution
The transport of vitamin B6 into mammalian cells is facilitated and exhibits relative specificity that permits the 4′ linkage of diverse amines . The latter thereby gain enhanced transport into cells followed by metabolic release .
Subcellular Localization
The intracellular localization of Pyridoxal phosphatase activity was demonstrated in human neutrophils by electron microscope cytochemistry . Under alkaline conditions, an enzyme active against Pyridoxal phosphate was localized to a cytoplasmic granule population, the phosphasome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridoxal phosphate can be synthesized through several methods. One common method involves the reaction of pyridoxal with phosphoric acid. The process typically includes the formation of a Schiff base intermediate, which is then phosphorylated to yield pyridoxal phosphate .
Industrial Production Methods: In industrial settings, pyridoxal phosphate is often produced through the enzymatic conversion of pyridoxine or pyridoxamine using pyridoxal kinase and pyridoxamine-phosphate oxidase. This method is preferred due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxal phosphate undergoes various types of reactions, including:
Transamination: Involves the transfer of an amino group from an amino acid to a keto acid.
Decarboxylation: Removal of a carboxyl group from amino acids.
Deamination: Removal of an amino group from amino acids.
Racemization: Conversion of an amino acid from one enantiomer to another
Common Reagents and Conditions:
Transamination: Typically involves aminotransferase enzymes and requires the presence of a keto acid.
Decarboxylation: Requires decarboxylase enzymes and often occurs under physiological pH conditions.
Deamination: Involves deaminase enzymes and can occur under both acidic and basic conditions
Major Products:
Transamination: Produces a new amino acid and a new keto acid.
Decarboxylation: Produces an amine and carbon dioxide.
Deamination: Produces a keto acid and ammonia
Comparación Con Compuestos Similares
Pyridoxine: The alcohol form of vitamin B6.
Pyridoxamine: The amine form of vitamin B6.
Pyridoxine phosphate: The phosphorylated form of pyridoxine.
Pyridoxamine phosphate: The phosphorylated form of pyridoxamine
Uniqueness of Pyridoxal Phosphate: Pyridoxal phosphate is unique due to its ability to participate in a wide variety of enzymatic reactions, including transamination, decarboxylation, and racemization. Its role as an electron sink and its involvement in stabilizing reaction intermediates make it indispensable in metabolic pathways .
Propiedades
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVDGCNFYWLIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048351 | |
| Record name | Pyridoxal phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Acros Organics MSDS], Solid | |
| Record name | Pyridoxal 5-phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17039 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyridoxal 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Appreciable, 28 mg/mL | |
| Record name | Pyridoxal phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pyridoxal Phosphate is a coenzyme of many enzymatic reactions. It is the active form of vitamin B6 which comprises three natural organic compounds, pyridoxal, pyridoxamine and pyridoxine. Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids. The aldehyde group of pyridoxal phosphate forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme. The alpha-amino group of the amino acid substrate displaces the epsilon-amino group of the active-site lysine residue. The resulting aldimine becomes deprotonated to become a quinoid intermediate, which in turn accepts a proton at a different position to become a ketimine. Ketimine becomes hydrolyzed so that the amino group remains on the protein complex., MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development. | |
| Record name | Pyridoxal phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MC-1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54-47-7 | |
| Record name | Pyridoxal 5′-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pyridoxal phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridoxal phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxal 5'-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXAL PHOSPHATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F06SGE49M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxal 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 °C | |
| Record name | Pyridoxal phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





